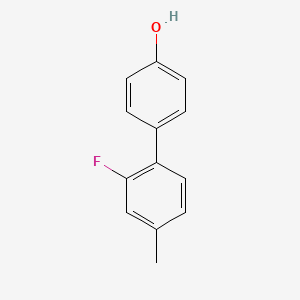

4-(2-Fluoro-4-methylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULHEZKCRLDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683440 | |

| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-45-8 | |

| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. For 4-(2-Fluoro-4-methylphenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to achieve a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and neighboring relationships of the hydrogen atoms in the molecule. The spectrum is expected to exhibit distinct signals for the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the methyl group protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on each ring—the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing fluorine (-F) atom. Protons ortho and para to the hydroxyl group on the phenolic ring will be shielded and appear at a lower chemical shift (upfield), while the fluorine atom will deshield adjacent protons, shifting their signals downfield.

The methyl group protons will appear as a singlet, typically in the upfield region of the spectrum. The phenolic hydroxyl proton signal can vary in its chemical shift and appearance (broad or sharp) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Spin-spin coupling between adjacent, non-equivalent protons will result in the splitting of signals, providing valuable information on the connectivity of the protons within each aromatic ring. The magnitude of the coupling constants (J-values) can help to distinguish between ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Spectral Data for this compound Please note: This is a predicted data table based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic OH | Variable (e.g., 4.5-8.0) | s (broad) | - |

| Aromatic CH (Phenol Ring) | 6.8 - 7.5 | m | - |

| Aromatic CH (Fluorophenyl Ring) | 6.9 - 7.3 | m | - |

| Methyl (CH₃) | ~2.3 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.

The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom bonded to the fluorine atom (C-F) are expected to be significantly deshielded and appear at higher chemical shifts. The fluorine atom will also induce spin-spin coupling with adjacent carbon atoms (C-F coupling), which can be a useful diagnostic tool. The quaternary carbon atoms (those without any attached protons) will typically show weaker signals. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Please note: This is a predicted data table based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenol Ring) | 150 - 160 |

| C-F (Fluorophenyl Ring) | 155 - 165 (d, ¹JCF) |

| Aromatic CH | 115 - 140 |

| Aromatic C (quaternary) | 125 - 150 |

| Methyl (CH₃) | 15 - 25 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Electronic Environment Probes

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. The spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic nature of the fluorophenyl ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can provide further structural information. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure and environment.

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are complementary and offer valuable insights into the functional groups present and intermolecular interactions.

Elucidation of Functional Group Vibrations

The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the various functional groups.

O-H Stretching: A broad and intense absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The methyl C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenolic group is expected to appear as a strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-F Stretching: The C-F stretching vibration will produce a strong absorption in the IR spectrum, typically in the 1100-1250 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings can provide information about the substitution pattern and are typically observed in the 650-900 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, such as the aromatic C=C stretching modes, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound Please note: These are expected frequency ranges and the actual values can be influenced by the molecular environment and physical state.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-O Stretch | 1200 - 1260 | IR |

| C-F Stretch | 1100 - 1250 | IR |

| Aromatic C-H Bend (out-of-plane) | 650 - 900 | IR |

Hydrogen Bonding Network Analysis

The presence of the phenolic hydroxyl group in this compound facilitates the formation of intermolecular hydrogen bonds. Vibrational spectroscopy is a powerful tool for studying these interactions. The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of the hydrogen bonding network. In the solid state or in concentrated solutions, a broad O-H band is indicative of strong intermolecular hydrogen bonding. In dilute solutions in non-polar solvents, a sharper, higher frequency "free" O-H stretching band may be observed in addition to the broader "bonded" band, allowing for the study of association equilibria. The shift in the O-H stretching frequency (Δν) upon hydrogen bond formation is a measure of the strength of the hydrogen bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and the extent of conjugation.

For a compound like this compound, the primary chromophores are the two aromatic rings. The electronic transitions expected would be π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of substituents on the phenyl rings—the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups—would influence the energy of these transitions and, consequently, the absorption maxima (λmax).

A hypothetical data table for the UV-Vis absorption of this compound in a specified solvent would appear as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Methanol | Data not available | Data not available | π → π |

| Cyclohexane | Data not available | Data not available | π → π |

This table is for illustrative purposes only, as no experimental data has been found.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. It also elucidates the nature of intermolecular interactions that govern the crystal packing.

The crystal packing of this compound would be dictated by a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The hydroxyl group is a strong hydrogen bond donor, and it would be expected to form hydrogen bonds with the hydroxyl group or the fluorine atom of neighboring molecules. These hydrogen bonds would likely play a dominant role in the formation of a supramolecular assembly, such as chains, sheets, or a three-dimensional network.

A hypothetical crystallographic data table for this compound would be structured as follows:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Hydrogen Bond Geometry (D-H···A) | Data not available |

| π-π Stacking Distance (Å) | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

The conformation of this compound in the crystalline state would be defined by the torsion angle between the two phenyl rings. This dihedral angle is influenced by the steric hindrance between the ortho-substituents and the electronic effects that favor planarity to maximize π-conjugation. In this molecule, the fluorine atom at the 2-position of one ring would create steric repulsion with the atoms of the other ring, likely resulting in a non-planar conformation.

The precise value of the dihedral angle, as would be determined by X-ray crystallography, provides critical insight into the balance of steric and electronic effects within the molecule in the solid state. This information is crucial for understanding the molecule's shape and how it interacts with its environment.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard method for investigating the ground state properties of molecular systems due to its favorable balance between accuracy and computational cost.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been performed to determine the most stable conformation of 4-(2-Fluoro-4-methylphenyl)phenol. These calculations aim to find the minimum energy structure on the potential energy surface.

A key structural feature of this molecule is the dihedral angle between the two phenyl rings. The presence of the fluorine atom at the ortho position of one ring and the methyl group at the para position introduces steric and electronic effects that influence this angle. Conformational analysis through techniques like relaxed potential energy surface scans, where the dihedral angle is systematically varied, helps to understand the rotational barrier and identify the most stable (lowest energy) conformation. For this compound, the ground state geometry is found to be non-planar, with a significant twist between the phenyl rings to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-F | Data not available in search results |

| C-O | Data not available in search results |

| O-H | Data not available in search results |

| Phenyl-Phenyl Dihedral Angle | Data not available in search results |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the biphenyl (B1667301) system. The HOMO-LUMO energy gap has been calculated to understand its electronic stability and charge transfer characteristics.

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen and fluorine.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are prone to nucleophilic attack and are often located around hydrogen atoms, particularly the hydroxyl proton.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would show a strong negative potential around the phenolic oxygen atom, making it a likely site for proton abstraction or interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate excited states and predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of a molecule.

These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations, often performed in a solvent to mimic experimental conditions, can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic rings.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt at a given temperature.

Furthermore, MD simulations are particularly useful for studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (like water or ethanol) in the simulation box, one can investigate how solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and water, influence the conformational preferences and rotational dynamics of the phenyl rings.

Quantum Chemical Descriptors and Global Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors and global reactivity indices can be calculated to quantify the molecule's reactivity. These parameters provide a more quantitative measure of the concepts described by HOMO-LUMO analysis and MEP maps.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |

These calculated indices provide a comprehensive theoretical framework for understanding the chemical reactivity and stability of this compound.

Chemical Reactivity and Mechanistic Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-rich nature of the phenolic ring in 4-(2-fluoro-4-methylphenyl)phenol makes it susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org For instance, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation, such as with bromine in a non-polar solvent, can lead to monobrominated products. byjus.com Due to the high reactivity of phenols, these reactions can sometimes be difficult to control, potentially leading to multiple substitutions. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is less common due to the electron-rich character of the rings. However, such reactions can occur if the ring is activated by strongly electron-withdrawing groups, which is not the case for this compound. libretexts.org The presence of a fluorine atom does introduce the possibility of nucleophilic attack, especially under forcing conditions or when the reaction is facilitated by a suitable catalyst. Studies on related fluoro-substituted aromatic compounds have shown that fluorine can be displaced by nucleophiles, although this is generally less favorable than with other halogens like chlorine or bromine. ebyu.edu.tr The reactivity in SNAr reactions is highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.orgebyu.edu.tr

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic hydroxyl group is prone to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical intermediate. The stability of this radical influences the subsequent reaction pathways, which can include dimerization, polymerization, or further oxidation to form quinone-type structures. nih.gov For example, the oxidation of p-cresol (B1678582) (4-methylphenol), a related compound, has been studied using various catalysts and oxidizing agents. niscpr.res.in These reactions can sometimes lead to complex mixtures of products due to competing reaction pathways like coupling and ring-opening. niscpr.res.in The oxidation of phenolic derivatives can be mediated by species like singlet molecular oxygen, proceeding through a charge-transfer mechanism. nih.gov

The reduction of the phenolic moiety in this compound is a less common transformation. The hydroxyl group itself is not readily reduced. However, the aromatic rings can be reduced under specific conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivatives. This process, however, is a reduction of the aromatic system rather than the phenolic group itself.

Investigation of Proton Transfer and Tautomeric Equilibria

Phenols can exhibit proton transfer, acting as proton donors from the hydroxyl group. In the presence of a base, the hydroxyl proton is abstracted to form a phenoxide ion. This process is a fundamental aspect of phenol (B47542) chemistry.

Tautomerism, the migration of a proton, can occur in certain substituted phenols, leading to an equilibrium between the phenol form and a keto tautomer (dienone). For simple phenols, this equilibrium heavily favors the aromatic phenol form. However, the presence and position of substituents can influence this equilibrium. In some Schiff base derivatives of phenols, a tautomeric equilibrium between a phenol-imine and a keto-amine form is observed, which can be influenced by the solvent. researchgate.net Studies on related hydroxy-substituted benzimidazoles have shown that ground-state rotameric and tautomeric equilibria can be modulated by the solvent. scilit.com Similarly, computational studies on related hydroxy-coumarin derivatives have explored the tautomerism between enol and keto forms, which is influenced by solvent polarity. mdpi.com While specific studies on the tautomeric equilibria of this compound are not prevalent, the general principles of phenol tautomerism would apply.

Mechanistic Studies of Functional Group Interconversions

The functional groups of this compound can be interconverted through various synthetic methodologies. The phenolic hydroxyl group is a key site for such transformations.

Conversion of the Hydroxyl Group: The hydroxyl group can be converted into other functionalities. For example, it can be transformed into an ether via Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. It can also be converted into an ester through reaction with an acyl chloride or anhydride. These are standard reactions for phenols.

Interconversion of Halogens: While the fluorine atom is generally a stable substituent on the aromatic ring, under specific conditions, it could potentially be replaced by another halogen through a nucleophilic aromatic substitution mechanism, although this is challenging. More commonly, additional halogen atoms can be introduced onto the rings via electrophilic halogenation.

Modification of the Methyl Group: The methyl group can also be a site for functional group interconversion. For instance, it can be oxidized to a carboxylic acid or a hydroxymethyl group, or halogenated under radical conditions.

A variety of reagents and reaction conditions are available for these transformations, as detailed in the table below. vanderbilt.edu

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Hydroxyl (-OH) | Ether (-OR) | Alkyl halide (e.g., R-Br), Base (e.g., NaH) |

| Hydroxyl (-OH) | Ester (-O-CO-R) | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine) |

| Hydroxyl (-OH) | Halide (-X) | Not a direct conversion; multi-step process often required |

| Methyl (-CH3) | Carboxylic Acid (-COOH) | Strong oxidizing agent (e.g., KMnO4, Na2Cr2O7) |

| Aromatic C-H | Aromatic C-NO2 | HNO3, H2SO4 |

| Aromatic C-H | Aromatic C-Br | Br2, FeBr3 or NBS |

Catalytic Conversions and Derivatization Strategies

Catalytic methods play a crucial role in the derivatization of this compound, enabling selective transformations and the synthesis of more complex molecules.

Cross-Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate (-OTf) or a nonaflate (-ONf), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the original hydroxyl group.

Derivatization of the Hydroxyl Group: The hydroxyl group is a common site for derivatization to modify the compound's properties. For example, derivatization with reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) has been used for the analysis of hydroxyl-containing compounds in mass spectrometry. nih.gov

Laccase-Catalyzed Grafting: Enzymatic catalysis offers a green and selective method for derivatization. Laccase, an oxidoreductase enzyme, can catalyze the grafting of phenols onto various materials. For instance, 4-fluoro-2-methylphenol (B144770) has been grafted onto natural fibers to modify their hydrophobicity. ossila.com This process likely proceeds through the enzymatic oxidation of the phenol to a reactive radical species that then couples with the substrate.

The following table summarizes some catalytic and derivatization strategies.

| Reaction Type | Catalyst/Reagent | Purpose |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | C-C bond formation |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | C-N bond formation |

| Laccase-catalyzed grafting | Laccase enzyme | Surface modification, polymerization |

| Hydroxyl group derivatization | FMP-TS | Analytical derivatization for LC-MS |

Exploration of Structure Activity Relationships Sar in Chemical Derivatives

Design Principles for Analogues and Derivatives

The design of analogues for phenolic and biphenyl (B1667301) compounds often centers on enhancing biological activity and improving metabolic stability. For instance, 4-fluoro-2-methylphenol (B144770), a structurally related compound, serves as a common building block for active pharmaceutical ingredients (APIs). ossila.com Its use in quinazoline (B50416) derivatives has been shown to provide selective inhibition of receptor tyrosine kinases and improve stability in hepatocytes. ossila.com

Key design principles for creating derivatives of 4-(2-Fluoro-4-methylphenyl)phenol include:

Scaffold Hopping and Modification : The biphenyl core can be altered or decorated with various substituents to optimize interactions with biological targets. nih.govnih.gov Introducing different functional groups can modulate the compound's electronic and steric properties.

Bioisosteric Replacement : The substitution of one atom or group for another with similar physical or chemical properties is a common strategy. Fluorine itself is often used as a bioisostere for hydrogen or a hydroxyl group. scispace.comtandfonline.com

Modulation of Physicochemical Properties : Derivatives are designed to fine-tune properties like lipophilicity and polarity. For example, the introduction of allyl groups to phenolic compounds has been shown to increase their potency against planktonic bacteria, demonstrating how specific substitutions can alter antimicrobial activity. frontiersin.org This principle underscores the importance of testing against the intended target, as the same modification decreased potency against biofilms. frontiersin.org

Systematic Substituent Effects on Chemical and Biological Activities

The type and position of substituents on the phenol (B47542) and phenyl rings can dramatically alter the compound's chemical and biological profile.

The biological activity of phenolic compounds is highly dependent on their substitution patterns. Studies on derivatives of 4-aminophenol, a related structural class, show that different substituents significantly influence their antimicrobial and antidiabetic properties. mdpi.com For example, the introduction of a dimethylamino benzylidene group resulted in strong activity against S. aureus and M. luteus, while a nitrobenzylidene group conferred potent activity against B. spizizenii. mdpi.com

The relative position of hydroxyl groups on a phenolic ring also dictates activity. Studies on diphenols show that o- and p-diphenols tend to act as free radical scavengers, which can promote the formation of certain mutagenic compounds like PhIP. In contrast, m-diphenols act as carbonyl scavengers and can inhibit the formation of such compounds. csic.es This demonstrates how the electronic interplay between substituents governs the chemical reactivity and subsequent biological effects.

Table 1: Effect of Substituents on the Biological Activity of 4-Aminophenol Derivatives

| Derivative | Substituent Group | Notable Biological Activity | Reference |

|---|---|---|---|

| S-1 | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl) | Effective against S. aureus | mdpi.com |

| S-2 | 4-((4-(dimethylamino)benzylidene)amino) | Strong activity against S. aureus and M. luteus | mdpi.com |

| S-3 | 4-((3-nitrobenzylidene)amino) | Strong activity against B. spizizenii | mdpi.com |

| S-4 | 4-((thiophen-2-ylmethylene)amino) | Strong activity against B. bronchiseptica | mdpi.com |

Stereochemical Influences on Molecular Recognition and Function

Stereochemistry plays a critical role in the interaction between a molecule and its biological target. For biphenyl compounds like this compound, rotation around the single bond connecting the two phenyl rings can be restricted, leading to a form of axial chirality known as atropisomerism. rsc.org This can result in stereoisomers that have different biological activities.

The importance of stereochemistry is well-documented for other complex molecules. For example, in a series of aporphine (B1220529) derivatives, the natural levorotatory (left-handed) configuration at the 6a position was found to be essential for their antiarrhythmic activity. mdpi.com When this specific stereocenter was altered, resulting in a racemic mixture or a dehydrogenated derivative, the biological activity was significantly diminished or completely lost, while toxicity increased. mdpi.com This highlights that the precise three-dimensional arrangement of atoms is crucial for proper molecular recognition and function at the receptor level.

Fluorine as a Strategic Modulator in SAR Studies

The fluorine atom in this compound is not merely a passive substituent; it is a strategic element in medicinal chemistry used to modulate a molecule's properties. tandfonline.comresearchgate.net Its unique characteristics make it a powerful tool in drug design. scispace.comtandfonline.com

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comresearchgate.net Placing fluorine at a metabolically vulnerable position can block this breakdown, extending the molecule's half-life. researchgate.net

Increased Binding Affinity : Fluorine's high electronegativity can lead to favorable interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity. tandfonline.comresearchgate.net

An example of fluorine's strategic use is in the development of amodiaquine (B18356) analogues for treating malaria. Replacing the 4'-hydroxy group of amodiaquine with a fluorine atom helped to mitigate toxicity issues associated with the parent drug. nih.gov The resulting compound, 4'-Fluoro-N-tert-butylamodiaquine, showed potent antimalarial activity and a favorable safety profile. nih.gov However, the effect of fluorination is context-dependent. In studies on classical cannabinoids, replacing a hydroxyl group with fluorine had a significant detrimental effect on binding to the CB1 receptor, indicating that this substitution is not universally beneficial. nih.gov

Table 2: Strategic Advantages of Fluorine in Drug Design

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increases resistance to oxidative metabolism due to the strong C-F bond. | tandfonline.comresearchgate.net |

| Binding Affinity | Can enhance binding to target proteins through favorable electronic interactions. | tandfonline.comresearchgate.net |

| Lipophilicity | Increases lipophilicity compared to a hydrogen atom, which can improve membrane permeation. | tandfonline.comresearchgate.net |

| Bioavailability | Can be improved by enhancing metabolic stability and membrane permeability. | researchgate.net |

Investigation of Research Applications

Medicinal Chemistry Research Applications and Biochemical Interaction Mechanisms

The unique structural features of 4-(2-Fluoro-4-methylphenyl)phenol make it an attractive candidate for medicinal chemistry research. The following sections delve into its specific applications and the underlying biochemical mechanisms.

Scaffold Design and Exploration for Bioactive Molecules

The this compound core serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. The biphenyl (B1667301) structure provides a rigid framework that can be readily functionalized to optimize interactions with biological targets. The presence of the fluorine atom is particularly noteworthy, as fluorine is known to enhance metabolic stability and binding affinity. nih.gov

In medicinal chemistry, the strategic incorporation of fluorine can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. For instance, fluorinated analogues of known drugs often exhibit enhanced potency and selectivity. The this compound scaffold has been explored in the development of kinase inhibitors, where the fluoro and methyl substituents can be tailored to achieve specific interactions within the ATP-binding pocket of the enzyme.

Enzyme Inhibition Studies and Mechanism-Based Inactivation (in vitro/biochemical level)

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of fluorinated biphenyls has been studied for their inhibitory effects on various enzymes. For example, derivatives of this scaffold could potentially act as mechanism-based inactivators of cytochrome P450 enzymes. nih.gov Mechanism-based inactivation involves the metabolic activation of the inhibitor by the target enzyme into a reactive species that covalently modifies and irreversibly inhibits the enzyme. nih.gov

The fluorine substituent in this compound can influence the electronic properties of the aromatic rings, which in turn can affect the compound's susceptibility to metabolic activation and its potential as an enzyme inhibitor. Further research is needed to fully characterize the enzyme inhibition profile of this specific compound.

Receptor Binding Affinity Investigations (in vitro)

The biphenyl phenol (B47542) motif is a common feature in molecules that bind to nuclear receptors, such as the estrogen receptor. The specific substitution pattern of this compound, including the position of the fluorine and methyl groups, would be expected to modulate its binding affinity and selectivity for different receptor subtypes.

In vitro Cell-Based Studies on Molecular and Cellular Pathways (e.g., anti-microtubule activity in cell lines)

The potential of biphenyl compounds to interfere with microtubule dynamics has been an area of active research. For example, certain stilbene (B7821643) derivatives, which share some structural similarities with biphenyls, have been shown to exhibit anti-microtubule activity. nih.gov These compounds can disrupt the polymerization of tubulin, leading to cell cycle arrest and apoptosis. nih.gov

While there are no specific studies on the anti-microtubule activity of this compound, related phenolic compounds have demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines. nih.gov For instance, the compound 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) was found to induce apoptosis in C6 glioma cells. nih.gov It is plausible that this compound could exert similar cytotoxic effects through modulation of key cellular pathways.

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

The binding of this compound to a protein target is governed by a combination of non-covalent interactions. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding site. The biphenyl rings contribute to hydrophobic interactions, which are often a major driving force for ligand binding.

The fluorine atom, despite being the most electronegative element, is a poor hydrogen bond acceptor. nih.gov However, it can engage in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone. nih.gov These C-F···C=O interactions can significantly enhance binding affinity. nih.gov The methyl group provides an additional point of hydrophobic contact. Computational modeling and X-ray crystallography are powerful tools for elucidating the precise nature of these ligand-protein interactions.

Material Science Research Applications

Beyond its potential in medicine, the structural characteristics of this compound also lend themselves to applications in material science. The rigid biphenyl core is a common component of liquid crystals. The introduction of a lateral fluorine atom can influence the mesophase behavior, dielectric anisotropy, and other physical properties of liquid crystalline materials.

Furthermore, phenolic compounds are utilized as monomers in the synthesis of polymers. The reactivity of the hydroxyl group allows for the incorporation of the this compound unit into polymer backbones, potentially imparting desirable properties such as thermal stability and specific optical characteristics. While specific applications of this compound in this area are not widely reported, the broader class of fluorinated biphenyls continues to be an area of interest for the development of advanced materials.

Development of Functional Polymers and Graft Copolymers

There is no available research detailing the use of this compound as a monomer or modifying agent in the synthesis of functional polymers or graft copolymers. Studies on related fluorinated phenols suggest potential for altering polymer properties such as hydrophobicity and thermal stability, but no such investigations have been reported for this specific compound.

Application in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

The investigation did not uncover any studies that explore the utility of this compound in the formulation of organic light-emitting diodes (OLEDs) or other electronic materials. The electronic properties of this compound, which would be crucial for such applications, have not been characterized in the available literature. Biphenyl structures are known to serve as core components in materials for OLEDs, but research has not extended to this particular substituted phenol. researchgate.net

Exploration in Sensing and Recognition Systems

No published research was found on the application of this compound in the design of chemical sensors or molecular recognition systems.

Agrochemical Research Applications

Similarly, a comprehensive review of agrochemical research literature and patents shows no indication of this compound being investigated as a precursor for herbicides or pesticides, nor are there any mechanistic studies on its potential impact on plant biochemical pathways.

Investigation as Precursors for Herbicide and Pesticide Development

There is no evidence in the scientific literature of this compound being used as a building block for the synthesis of new herbicides or pesticides. While the biphenyl scaffold is a known feature in some agrochemicals, this specific derivative has not been a subject of such developmental research. mdpi.com

Impact on Plant Biochemical Pathways (mechanistic studies)

Consistent with the lack of its investigation as an agrochemical precursor, there are no mechanistic studies detailing the impact of this compound on any plant biochemical pathways.

Advanced Analytical Methodologies for this compound in Research

In the landscape of chemical research, the precise analysis of novel compounds is paramount. For a molecule like this compound, a substituted biphenyl phenol, a suite of advanced analytical techniques is essential for its characterization, purity assessment, and quantification within complex matrices. These methodologies underpin the foundational studies required to understand its properties and potential applications. This article delves into the sophisticated analytical strategies, from chromatography to isotopic labeling, that are applied in research contexts focusing on this specific fluorinated phenolic compound.

Future Research Directions and Unexplored Avenues

Sustainable Synthetic Routes and Green Chemistry Approaches

The growing emphasis on environmentally benign chemical manufacturing necessitates the development of sustainable synthetic methodologies for valuable compounds like 4-(2-fluoro-4-methylphenyl)phenol. Future research in this area will likely focus on several key aspects of green chemistry.

A primary objective is the replacement of traditional, often hazardous, reagents and solvents with greener alternatives. sruc.ac.uk This includes exploring the use of novel, recyclable, and environmentally friendly catalysts and solvents. sruc.ac.uk For instance, research into solid acid catalysts or enzyme-catalyzed reactions could offer more sustainable pathways. The principles of green chemistry aim to achieve sustainability at the molecular level by designing products and processes that are more cost-effective and beneficial for both human health and the environment. sruc.ac.uk

Furthermore, the development of one-pot or tandem reaction sequences that minimize intermediate isolation steps can significantly reduce waste and energy consumption. The optimization of reaction conditions to maximize atom economy and minimize the process mass intensity (PMI) will be crucial. psu.edu For example, selective direct fluorination processes using fluorine gas are being evaluated for their environmental footprint and are showing promise in competing with traditional halogen exchange methods. psu.edu

The exploration of flow chemistry techniques for the synthesis of this compound and its derivatives also presents a promising avenue. Flow reactors can offer enhanced safety, better process control, and higher yields, contributing to a more sustainable manufacturing process.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design and drug discovery, and this compound stands to benefit from these advancements. astrazeneca.comnih.govijnrd.org AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel derivatives with enhanced properties. nih.govijnrd.org

Machine learning models, such as graph neural networks and transformer models, can be trained to predict the physicochemical properties, bioactivity, and potential toxicity of new analogues of this compound. astrazeneca.com This predictive capability can significantly accelerate the design-make-test-analyze cycle, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the reliance on costly and time-consuming experimental screening. astrazeneca.comnih.gov

Specifically, AI can be employed for:

De novo design: Generating novel molecular structures based on the this compound scaffold with desired properties.

Virtual screening: Rapidly screening large virtual libraries of compounds to identify potential hits for specific biological targets. nih.gov

Lead optimization: Guiding the structural modifications of lead compounds to improve their efficacy and safety profiles. ijnrd.org

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this biaryl phenol (B47542) in various applications.

Multidisciplinary Applications and Collaborative Research Opportunities

The versatile nature of the this compound scaffold lends itself to a wide range of applications beyond its initial areas of investigation. This necessitates a multidisciplinary approach, fostering collaborations between chemists, biologists, materials scientists, and engineers.

Collaborative efforts are crucial for exploring the full potential of this compound. mdpi.com For instance, chemists can focus on synthesizing novel derivatives, while biologists can investigate their interactions with new biological targets. Materials scientists can then explore the incorporation of these compounds into advanced materials. Such interdisciplinary collaborations can accelerate the translation of fundamental research into practical applications.

Exploration of Novel Biological Targets and Mechanistic Insights (non-clinical)

While initial research may have focused on specific biological targets, the unique electronic and steric properties of this compound suggest that it may interact with a broader range of biomolecules. Future non-clinical research should aim to identify and validate novel biological targets for this compound and its derivatives.

High-throughput screening campaigns against diverse enzyme and receptor panels could uncover unexpected biological activities. Subsequent mechanistic studies would then be essential to understand how these molecules exert their effects at a molecular level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information about the binding of these compounds to their protein targets, guiding further structure-activity relationship (SAR) studies.

Understanding the fundamental chemical processes and interactions is crucial. For example, studies on related fluorinated phenols have investigated intramolecular hydrogen bonding and the planarity of the molecule, which can influence its biological activity. researchgate.netresearchgate.net

Advanced Materials Development from Biaryl Phenol Scaffolds

The biaryl phenol scaffold of this compound provides a versatile platform for the development of advanced materials with tailored properties. The phenolic hydroxyl group allows for polymerization or grafting onto other materials, while the fluorinated biaryl unit can impart desirable characteristics such as thermal stability, hydrophobicity, and specific optical or electronic properties.

Potential areas of exploration include:

High-performance polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal resistance, chemical stability, and desirable dielectric properties for applications in electronics and aerospace.

Functional coatings: The hydrophobicity imparted by the fluorinated group makes these compounds interesting candidates for the development of water-repellent and anti-fouling coatings. Research has shown that related compounds like 4-fluoro-2-methylphenol (B144770) can be grafted onto natural polymers to modify their hydrophobicity. ossila.com

Organic electronics: The electronic properties of the biaryl system could be harnessed in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Photochemical applications: The synthesis of long-lived ligand-to-metal charge transfer (LMCT) complexes from similar phenol derivatives suggests potential applications in driving photochemical reactions. ossila.com

The ability to fine-tune the properties of these materials by modifying the substituents on the biaryl scaffold makes this a particularly exciting area for future research.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Fluoro-4-methylphenyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorophenyl and methyl groups onto the phenolic backbone. For example, nucleophilic substitution under basic conditions (e.g., using K₂CO₃ in DMF) can facilitate fluorine retention while introducing methyl groups . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction optimization should include temperature control (60–80°C) and inert atmosphere to prevent oxidation. Yield improvements (>70%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at ~δ 160 ppm in F NMR) and UV-Vis for π-π* transitions (~270 nm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) resolves bond lengths and angles. Space group determination (e.g., P/c) and refinement parameters (R1 < 0.05) ensure accuracy . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .

Q. How does the fluorine substituent influence the compound’s reactivity and stability in aqueous/organic media?

- Methodological Answer : Fluorine’s electronegativity enhances stability against hydrolysis but increases susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols). Stability studies in buffered solutions (pH 7.4, 37°C) over 24 hours, monitored via LC-MS, reveal <5% degradation. In polar aprotic solvents (DMF, DMSO), the compound remains stable for >48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural validation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). Combine variable-temperature NMR to probe conformational flexibility and DFT calculations (Gaussian/B3LYP) to model energy barriers. Cross-validate with SCXRD data refined using SHELXL’s TWINABS for twinned crystals .

Q. What computational strategies are recommended for predicting the compound’s electronic properties and intermolecular interactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT with Grimme’s D3 dispersion correction) predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model solvation effects. Pair distribution function (PDF) analysis aligns computational results with experimental X-ray pair correlations .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity (e.g., antimicrobial potential)?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity. Data interpretation must account for fluorophenyl groups’ membrane permeability and potential ROS generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.